Difurfuryl sulfide

Catalog No.
S661820
CAS No.
13678-67-6
M.F
C10H10O2S
M. Wt
194.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Difurfuryl sulfide

CAS Number

13678-67-6

Product Name

Difurfuryl sulfide

IUPAC Name

2-(furan-2-ylmethylsulfanylmethyl)furan

Molecular Formula

C10H10O2S

Molecular Weight

194.25 g/mol

InChI

InChI=1S/C10H10O2S/c1-3-9(11-5-1)7-13-8-10-4-2-6-12-10/h1-6H,7-8H2

InChI Key

UYLKDZXJEKFFHJ-UHFFFAOYSA-N

SMILES

C1=COC(=C1)CSCC2=CC=CO2

Solubility

Insoluble in water,soluble in organic solvents
Miscible at room temperature (in ethanol)

Canonical SMILES

C1=COC(=C1)CSCC2=CC=CO2

Potential applications in material science research

While DFS is not widely used in scientific research, it has been explored for potential applications in material science due to its unique properties:

  • Precursor for the synthesis of polymers: DFS can be used as a building block for the synthesis of various polymers, including polythiophenes and polyfurfurals. These polymers have potential applications in organic electronics, solar cells, and sensors [].
  • Flame retardant properties: DFS has been shown to exhibit flame retardant properties in certain materials, such as epoxy resins [].

Difurfuryl sulfide is an organic compound with the chemical formula C₁₀H₁₀O₂S. It is characterized by a structure that includes two furfuryl groups linked by a sulfur atom. This compound is known for its distinctive aroma, often associated with roasted coffee, and is utilized in various applications ranging from flavoring agents to potential pharmaceutical uses. Its molecular structure contributes to its unique properties, making it a subject of interest in both industrial and research settings .

The primary application of difurfuryl sulfide lies in its role as a flavoring agent. The presence of the furan rings and the sulfide bridge contributes to its characteristic odor profile, described as earthy, mushroom-like with roasted meaty undertones, cocoa and coffee with nutty nuances. It is used in edible flavor blends for coffee, cocoa, sesame oil, and meat [].

Typical of sulfur-containing organic compounds. Notably, it can undergo oxidation reactions, where it is converted into sulfoxides or sulfones under appropriate conditions. Additionally, difurfuryl sulfide can react with electrophiles due to the nucleophilic nature of the sulfur atom, facilitating various substitution reactions. The compound also shows reactivity in Diels-Alder reactions, particularly when combined with bismaleimides, leading to the formation of poly(disulfido-imide)s .

Difurfuryl sulfide can be synthesized through several methods:

  • Reaction of Furfuryl Alcohol with Sulfur Dichloride: This method involves treating furfuryl alcohol with sulfur dichloride, leading to the formation of difurfuryl sulfide.
  • Condensation Reactions: The compound can also be synthesized through condensation reactions involving furfuryl mercaptan and other reagents under specific conditions.
  • Diels-Alder Reaction: As mentioned earlier, difurfuryl sulfide can be produced via Diels-Alder reactions with suitable dienophiles .

Difurfuryl sulfide finds applications in various fields:

  • Flavoring Agent: Commonly used in food industries for its pleasant aroma reminiscent of roasted coffee.
  • Pharmaceuticals: Investigated for potential uses in medicinal chemistry due to its biological activities.
  • Chemical Intermediate: Serves as a precursor in the synthesis of other sulfur-containing compounds and polymers.

Its versatility makes it valuable across different sectors .

Studies on the interactions of difurfuryl sulfide with other compounds have revealed insights into its reactivity and potential applications. For instance, research has shown how difurfuryl sulfide interacts with cyclodextrins to enhance stability and bioavailability in pharmaceutical formulations. Such interactions are critical for developing effective delivery systems for active ingredients .

Difurfuryl sulfide shares similarities with several other sulfur-containing organic compounds. Here are some notable comparisons:

Compound NameChemical FormulaKey FeaturesUnique Aspects
Furfuryl MercaptanC₄H₄O₂SA simpler structure; used for flavoringStronger odor profile; less complex than difurfuryl sulfide
Furfuryl DisulfideC₈H₈O₂S₂Contains two sulfur atoms; used in polymer synthesisMore reactive due to additional sulfur atom
Thioether DerivativesVariableGeneral class containing sulfur; diverse applicationsVaried structures lead to different properties

Difurfuryl sulfide is unique due to its dual furfuryl groups, which contribute to its distinct aroma and reactivity compared to these similar compounds .

Physical Description

Solid
Colourless liquid; powerful, repulsive sulfuraceous odour even at dilute concentrations

XLogP3

2.1

Density

1.144-1.154

Melting Point

Mp 31-32 °
31-32°C

UNII

X6O686CPCO

GHS Hazard Statements

Aggregated GHS information provided by 1443 companies from 8 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 1443 companies. For more detailed information, please visit ECHA C&L website;
Of the 7 notification(s) provided by 1442 of 1443 companies with hazard statement code(s):;
H302 (89.18%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (99.93%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

13678-67-6

Wikipedia

Difurfuryl sulfide

Use Classification

Food additives -> Flavoring Agents
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index

General Manufacturing Information

Furan, 2,2'-[thiobis(methylene)]bis-: ACTIVE

Dates

Modify: 2023-08-15

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